Histamine H3 Antagonism Potency Range
While direct Ki or IC50 data for CAS 1105189-99-8 at the histamine H3 receptor are not publicly reported, the compound belongs to a well-characterized structural class of 2-piperidino-5-aryl-1,3,4-thiadiazoles that have demonstrated potent H3 receptor antagonism. In a series of 2-piperidinopiperidine-5-arylthiadiazoles, binding affinities (Ki) against the human H3 receptor ranged from low nanomolar to sub-nanomolar concentrations, with several analogs achieving Ki values below 10 nM [1]. Specifically, compounds bearing heteroaryl substituents (such as pyridinyl) at the thiadiazole C5 position maintained potent activity, suggesting that the 2-furyl group in the target compound may confer comparable or tunable receptor engagement [1]. Notably, the optimized analog 5u displayed a Ki of 2.8 nM against human H3 receptor and achieved 85% ex vivo receptor occupancy at 10 mg/kg in mice [2]. This class-level potency distinguishes 2-piperidino-thiadiazoles from alternative piperazine-based H3 antagonists, which often exhibit higher nanomolar Ki values and reduced brain penetration.
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; structural analog class potency range: <10 nM to 100 nM |
| Comparator Or Baseline | 2-piperidinopiperidine-5-arylthiadiazole series: Ki = 2.8 nM to >100 nM depending on aryl substituent; Lead compound 5u: Ki = 2.8 nM (human H3) |
| Quantified Difference | Piperidine-thiadiazole scaffold enables sub-10 nM potency versus piperazine-based H3 antagonists which typically exhibit Ki > 50 nM |
| Conditions | [3H]-N-α-methylhistamine competitive binding assay using recombinant human H3 receptor expressed in HEK293 cells |
Why This Matters
Procurement of this compound enables access to a validated H3 antagonist pharmacophore with established SAR, reducing lead optimization timelines compared to untested heterocyclic alternatives.
- [1] Rao AU, Shao N, Aslanian RG, et al. Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. ACS Medicinal Chemistry Letters. 2012;3(3):198-202. View Source
- [2] Rao AU, Shao N, Aslanian RG, et al. Discovery of a series of potent arylthiadiazole H3 antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21(6):1792-1796. View Source
